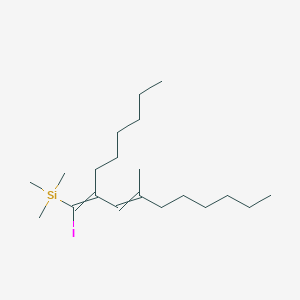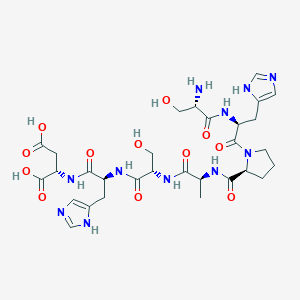![molecular formula C13H8BrNO2S B14206317 Methyl 6-bromothieno[2,3-B]quinoline-2-carboxylate CAS No. 918145-24-1](/img/structure/B14206317.png)
Methyl 6-bromothieno[2,3-B]quinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-bromothieno[2,3-B]quinoline-2-carboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position and a carboxylate ester group at the 2nd position of the thieno[2,3-B]quinoline ring system. It is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromothieno[2,3-B]quinoline-2-carboxylate typically involves the bromination of a thieno[2,3-B]quinoline precursor followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position. The esterification can be achieved using methanol in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and greener bromination methods to enhance yield and reduce environmental impact .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS), bromine.
Esterification: Methanol, sulfuric acid or other acid catalysts.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate
Major Products:
Substituted Derivatives: Amino, thiol, or other substituted quinoline derivatives.
Coupled Products: Biaryl compounds with various functional groups
Wissenschaftliche Forschungsanwendungen
Methyl 6-bromothieno[2,3-B]quinoline-2-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules.
Organic Synthesis: Used as a building block for complex heterocyclic compounds.
Material Science:
Wirkmechanismus
The mechanism of action of Methyl 6-bromothieno[2,3-B]quinoline-2-carboxylate in biological systems involves its interaction with specific molecular targets, such as kinases. The bromine atom and the quinoline ring system facilitate binding to the active site of enzymes, thereby inhibiting their activity. This interaction can disrupt cellular signaling pathways, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- Methyl 1-bromothieno[3,2-f]quinoline-2-carboxylate
- Ethyl 6-bromo-3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate
- Methyl 2-bromo-5-methylthiazole-4-carboxylate
Comparison: Methyl 6-bromothieno[2,3-B]quinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for drug discovery and development .
Eigenschaften
CAS-Nummer |
918145-24-1 |
|---|---|
Molekularformel |
C13H8BrNO2S |
Molekulargewicht |
322.18 g/mol |
IUPAC-Name |
methyl 6-bromothieno[2,3-b]quinoline-2-carboxylate |
InChI |
InChI=1S/C13H8BrNO2S/c1-17-13(16)11-6-8-4-7-5-9(14)2-3-10(7)15-12(8)18-11/h2-6H,1H3 |
InChI-Schlüssel |
HFIKGDCOPWQXDY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(S1)N=C3C=CC(=CC3=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(dimethylamino)phenyl]-6-oxo-1H-pyridine-3-carbonitrile](/img/structure/B14206235.png)
![5,7,8,9-Tetrahydrooxepino[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14206240.png)


![1-(2-{[6-(2,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14206251.png)

![Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]-](/img/structure/B14206257.png)


![Phosphonic acid, [bis(4-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14206284.png)

![(1R,4S,6S)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14206297.png)
![[1-(Bromomethyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B14206299.png)

